Cyclopamine Tartrate

Übersicht

Beschreibung

Cyclopamine Tartrate is a cell-permeable inhibitor of Hedgehog (Hh) signaling, which directly inhibits Smo (Smoothened), the accessory protein to the putative Hh receptor . It has anticancer and teratogenic activity in vivo . It’s an improved analogue of cyclopamine with increased water solubility and bioavailability .

Synthesis Analysis

The synthesis of Cyclopamine Tartrate involves a highly convergent process with a 15-step longest linear sequence (LLS). This process includes a de novo synthesis of the trans-6,5 hetero-bicycle via a strain-inducing halocyclization process, a key Tsuji-Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .Molecular Structure Analysis

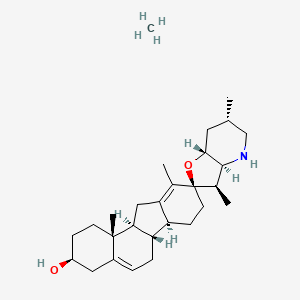

Cyclopamine Tartrate is a steroidal alkaloid, originally proposed to antagonize putative hormones involved in the regulation of specific genes .Chemical Reactions Analysis

Cyclopamine Tartrate has been found to disrupt mitochondrial function and aerobic respiration. It causes a substantial decrease in oxygen consumption in a number of non-small-cell lung cancer (NSCLC) cell lines, similar to the effect of glutamine depletion .Physical And Chemical Properties Analysis

The molecular formula of Cyclopamine Tartrate is C27H41NO2 and its molecular weight is 411.62 .Wissenschaftliche Forschungsanwendungen

Application in Lung Cancer Research

Specific Scientific Field

The specific scientific field for this application is Oncology , with a focus on Lung Cancer Research .

Comprehensive Summary of the Application

Cyclopamine Tartrate is used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is associated with the development of many cancers, including lung cancer . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .

Methods of Application or Experimental Procedures

The effect of Cyclopamine Tartrate on oxygen consumption and proliferation of non-small-cell lung cancer (NSCLC) cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining . The impact of Cyclopamine Tartrate on ROS generation, mitochondrial membrane potential, and mitochondrial morphology in NSCLC cells was monitored using fluorometry and fluorescent microscopy .

Results or Outcomes

Cyclopamine Tartrate was found to disrupt mitochondrial function and aerobic respiration . It caused a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppressed NSCLC cell proliferation, and induced apoptosis . It was also found to increase ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Application in Prostate Cancer Research

Specific Scientific Field

The specific scientific field for this application is Oncology , with a focus on Prostate Cancer Research .

Comprehensive Summary of the Application

Cyclopamine Tartrate is used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is associated with the development of many cancers, including prostate cancer . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .

Methods of Application or Experimental Procedures

The effect of Cyclopamine Tartrate on oxygen consumption and proliferation of prostate cancer cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining . The impact of Cyclopamine Tartrate on ROS generation, mitochondrial membrane potential, and mitochondrial morphology in prostate cancer cells was monitored using fluorometry and fluorescent microscopy .

Results or Outcomes

Cyclopamine Tartrate was found to disrupt mitochondrial function and aerobic respiration . It caused a substantial decrease in oxygen consumption in a number of prostate cancer cell lines, suppressed prostate cancer cell proliferation, and induced apoptosis . It was also found to increase ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in prostate cancer cells .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

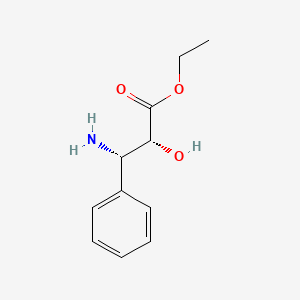

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYVRWWSSRIFU-HBYCUIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopamine Tartrate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.